3-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-3-(4-methylphenyl)propanoic acid
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Overview
Description
3-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)AMINO]-3-(4-METHYLPHENYL)PROPANOIC ACID is a complex organic compound that belongs to the class of 1,3,5-triazine derivatives.
Preparation Methods
The synthesis of 3-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)AMINO]-3-(4-METHYLPHENYL)PROPANOIC ACID typically involves multiple steps. One common synthetic route starts with the reaction of 2-chloro-4,6-dimorpholino-1,3,5-triazine with an appropriate amine under basic conditions. The reaction is usually carried out in a solvent like 1,4-dioxane with the addition of a base such as triethylamine . The resulting intermediate is then further reacted with 3-(4-methylphenyl)propanoic acid to yield the final product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using high-pressure reactors and continuous flow systems .
Chemical Reactions Analysis
3-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)AMINO]-3-(4-METHYLPHENYL)PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
3-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)AMINO]-3-(4-METHYLPHENYL)PROPANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 3-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)AMINO]-3-(4-METHYLPHENYL)PROPANOIC ACID involves its interaction with specific molecular targets. For example, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like serotonin and dopamine . As a phosphoinositide 3-kinase inhibitor, it blocks the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival, making it a potential anti-cancer agent .
Comparison with Similar Compounds
3-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)AMINO]-3-(4-METHYLPHENYL)PROPANOIC ACID can be compared with other 1,3,5-triazine derivatives, such as:
4,6-Dimorpholino-1,3,5-triazine: Similar in structure but lacks the amino acid moiety, making it less versatile in biological applications.
4,6-Dipiperidino-1,3,5-triazine: Another derivative with different substituents, which may affect its biological activity and specificity.
4,6-Dimethoxy-1,3,5-triazine: Known for its use in peptide synthesis but has different chemical properties compared to the dimorpholino derivative.
Properties
Molecular Formula |
C21H28N6O4 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
3-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-3-(4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C21H28N6O4/c1-15-2-4-16(5-3-15)17(14-18(28)29)22-19-23-20(26-6-10-30-11-7-26)25-21(24-19)27-8-12-31-13-9-27/h2-5,17H,6-14H2,1H3,(H,28,29)(H,22,23,24,25) |
InChI Key |
WVSNBQMWNXFFPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)O)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 |
Origin of Product |
United States |
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